molecular formula C13H7F2N B1426650 2-(3,5-Difluorophenyl)benzonitrile CAS No. 717101-37-6

2-(3,5-Difluorophenyl)benzonitrile

Cat. No. B1426650
M. Wt: 215.2 g/mol
InChI Key: AQCYAMXHSJNFME-UHFFFAOYSA-N
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Description

“2-(3,5-Difluorophenyl)benzonitrile” is a chemical compound with the CAS Number: 717101-37-6 . It has a molecular weight of 215.2 and its IUPAC name is 3’,5’-difluoro [1,1’-biphenyl]-2-carbonitrile .


Molecular Structure Analysis

The InChI code for “2-(3,5-Difluorophenyl)benzonitrile” is 1S/C13H7F2N/c14-11-5-10 (6-12 (15)7-11)13-4-2-1-3-9 (13)8-16/h1-7H . This indicates that the compound has a biphenyl structure with a nitrile group attached to one of the phenyl rings, and two fluorine atoms attached to the other phenyl ring.

Scientific Research Applications

  • Synthesis and Characterization in Chemistry :

    • A study focused on the synthesis and characterization of water-soluble bis(PYE) pro-ligands and derived palladium(ii) complexes, demonstrating their potential in anti-cancer properties. This research involved the use of benzonitrile derivatives in the process (Zafar et al., 2019).
    • Another research highlighted the synthesis of 3,5-Dihydroxy benzonitrile, a versatile intermediate for the synthesis of bioactive compounds (Meng, 2010).
  • Material Science Applications :

    • The photophysical properties of a series of rhenium selenide cluster complexes containing various nitrogen-donor ligands were studied, including benzonitrile. This research explored the impact of substituents on the photophysical properties of benzonitrile ligands (Wilson et al., 2014).
    • In a study on montmorillonite clay catalysis, the conversion of methyl benzoate and NH3 into benzonitrile and amides was explored. This research demonstrated the potential of benzonitrile in catalytic reactions (Wali et al., 1998).
  • Photochemical Studies :

    • Research on the photolysis of 1,3,4-oxadiazoles in alcohols highlighted the formation of benzonitrile imine, showcasing the photochemical reactivity of benzonitrile derivatives (Tsuge et al., 1977).
    • Another study on the photochemical production and reactions of benzonitrile-benzylide provided insights into the photochemical behavior of benzonitrile compounds (Orahovats et al., 1975).
  • Catalysis and Reaction Studies :

    • A study on the catalytic hydrogenation of benzonitrile by triruthenium clusters offered insights into the consecutive transformations of benzonitrile on the face of a Ru3 plane, indicating its role in catalysis (Takao et al., 2018).
    • The reaction mechanism of 2-(trimethylsilylmethyl)pyridine with benzonitrile was investigated, highlighting the potential applications of benzonitrile in organic synthesis (Konakahara & Sato, 1983).

properties

IUPAC Name

2-(3,5-difluorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2N/c14-11-5-10(6-12(15)7-11)13-4-2-1-3-9(13)8-16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCYAMXHSJNFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718401
Record name 3',5'-Difluoro[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Difluorophenyl)benzonitrile

CAS RN

717101-37-6
Record name 3',5'-Difluoro[1,1'-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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